(4-(4-Fluorophenoxy)phenyl)boronic acid chemical properties
(4-(4-Fluorophenoxy)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to (4-(4-Fluorophenoxy)phenyl)boronic acid: Properties, Applications, and Experimental Protocols
Abstract
(4-(4-Fluorophenoxy)phenyl)boronic acid (CAS No. 361437-00-5) is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry.[1][2] Its unique structure, featuring a stable boronic acid moiety, a diaryl ether linkage, and a terminal fluorine atom, makes it an invaluable reagent for introducing the 4-fluorophenoxy-phenyl group into complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic approach, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document offers field-proven insights and detailed experimental protocols designed for researchers, chemists, and drug development professionals.
Introduction: Strategic Importance in Synthesis
Arylboronic acids are foundational pillars of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for carbon-carbon bond formation.[3] These compounds are favored for their moderate reactivity, high functional group tolerance, and generally low toxicity.
(4-(4-Fluorophenoxy)phenyl)boronic acid is a designer reagent within this class. Its utility stems from the strategic incorporation of two key structural motifs highly sought after in medicinal chemistry:
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Diaryl Ether Linkage: This scaffold is prevalent in numerous biologically active compounds, offering a balance of rigidity and conformational flexibility.
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Terminal Fluorine Atom: The introduction of fluorine is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties such as lipophilicity.[4]
Consequently, this boronic acid serves as a specialized and efficient precursor for synthesizing complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its effective use and safe handling.
Core Chemical Properties
The fundamental properties of (4-(4-Fluorophenoxy)phenyl)boronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 361437-00-5 | [1] |
| Molecular Formula | C₁₂H₁₀BFO₃ | [1] |
| Molecular Weight | 232.02 g/mol | [1] |
| IUPAC Name | (4-(4-Fluorophenoxy)phenyl)boronic acid | [1] |
| Appearance | White to off-white solid/powder | Inferred from analogues |
| Purity | Typically ≥95% | [1] |
| SMILES | OB(O)C1=CC=C(OC2=CC=C(F)C=C2)C=C1 | [1] |
While the exact melting point is not widely published, it is a stable solid at room temperature. For comparison, the closely related analogue 4-(4′-Fluorobenzyloxy)phenyl)boronic acid has a melting point of 165-170 °C. Boronic acids are known to undergo dehydration upon heating to form cyclic boroxine anhydrides.
Solubility and Stability
Based on the behavior of similar phenylboronic acid derivatives, the following solubility profile can be expected:
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High Solubility: Ethers (e.g., THF, Dioxane), Ketones (e.g., Acetone).
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Moderate Solubility: Alcohols (e.g., Methanol, Ethanol).
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Low Solubility: Water, nonpolar hydrocarbons (e.g., Hexanes, Toluene).[5]
Expert Insight: The low solubility in water can be overcome during reactions by using a strong aqueous base (e.g., K₂CO₃, Cs₂CO₃), which converts the boronic acid to a more soluble boronate salt. This is a key principle in designing effective Suzuki coupling conditions.
The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, particularly from moisture.[2]
Safety, Handling, and Storage
As with related arylboronic acids, (4-(4-Fluorophenoxy)phenyl)boronic acid should be handled with appropriate care. The primary hazards are:
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles (European standard - EN 166).[6]
-
Hand Protection: Nitrile or other suitable protective gloves.[6]
-
Skin and Body Protection: Laboratory coat and appropriate clothing to prevent skin exposure.[6]
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8] Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere.[2]
Synthesis of (4-(4-Fluorophenoxy)phenyl)boronic acid
The most common and reliable laboratory synthesis of arylboronic acids proceeds via an organometallic intermediate derived from the corresponding aryl halide. The logical precursor for this synthesis is 1-bromo-4-(4-fluorophenoxy)benzene.
Synthetic Workflow Diagram
Caption: Synthetic pathway to the target boronic acid.
Detailed Synthetic Protocol
This protocol is based on well-established methods for arylboronic acid synthesis.[9]
Step 1: Synthesis of 1-Bromo-4-(4-fluorophenoxy)benzene (Precursor)
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To an oven-dried flask under an inert atmosphere, add 4-bromophenol (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir overnight.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the precursor diaryl ether.
Step 2: Synthesis of (4-(4-Fluorophenoxy)phenyl)boronic acid
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Dissolve 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete lithium-halogen exchange.
-
Slowly add triisopropyl borate (B(O-iPr)₃, 1.5 eq) to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding aqueous HCl (e.g., 2 M) at 0 °C until the mixture is acidic (pH ~1-2).
-
Stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extract the product with ethyl acetate or diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude solid can be purified by recrystallization (e.g., from a water/acetone mixture) or by washing with a nonpolar solvent like hexanes to afford the pure boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4-(4-Fluorophenoxy)phenyl)boronic acid is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond to construct biaryl or related structures.
Mechanistic Overview
The reaction is catalyzed by a palladium(0) species and proceeds through a well-understood catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind the Steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. The choice of aryl halide is critical; reactivity follows the order I > Br > Cl.
-
Activation & Transmetalation: The boronic acid (Ar'-B(OH)₂) is activated by a base to form a more nucleophilic boronate complex (e.g., [Ar'-B(OH)₃]⁻). This complex transfers its organic group (Ar') to the palladium center, displacing the halide and forming a new Pd(II)-diaryl intermediate. This is the rate-determining step for many systems. The electron-withdrawing nature of the fluorine in our title compound can subtly influence the nucleophilicity of the boronate, a factor to consider when optimizing reaction conditions.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product (Ar-Ar') and regenerating the Pd(0) catalyst, allowing the cycle to continue.
Field-Proven Experimental Protocol
This section provides a robust, general protocol for the coupling of (4-(4-Fluorophenoxy)phenyl)boronic acid with a generic aryl bromide.
Materials and Reagents
| Reagent/Material | M.W. | Amount (mmol) | Equiv. |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 |
| (4-(4-Fluorophenoxy)phenyl)boronic acid | 232.02 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Catalyst) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) (Base) | 138.21 | 2.5 | 2.5 |
| Toluene (Solvent) | - | 5 mL | - |
| Ethanol (Solvent) | - | 2.5 mL | - |
| Water (Solvent) | - | 2.5 mL | - |
Experimental Workflow Diagram
Caption: Standard workflow for a Suzuki coupling experiment.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and condenser, combine the aryl bromide (1.0 mmol), (4-(4-Fluorophenoxy)phenyl)boronic acid (1.2 mmol, 278 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Solvent Addition: Add toluene (5 mL), ethanol (2.5 mL), and deionized water (2.5 mL).
-
Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-18 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the limiting aryl bromide.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Applications in Research and Drug Development
The (4-(4-fluorophenoxy)phenyl) moiety is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways. While specific drug syntheses using this exact boronic acid may be proprietary, its role as a key intermediate is clear. It provides a direct and efficient route to introduce this specific pharmacophore during lead optimization campaigns.
For example, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been investigated for their potential as anticancer agents.[10] The synthesis of such complex structures is greatly facilitated by Suzuki coupling reactions, where (4-(4-Fluorophenoxy)phenyl)boronic acid could be a key reactant to build the core scaffold. Its use allows medicinal chemists to rapidly generate analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion
(4-(4-Fluorophenoxy)phenyl)boronic acid is a sophisticated and highly valuable reagent for modern organic synthesis. Its well-defined structure allows for the precise and reliable introduction of the 4-fluorophenoxy-phenyl motif, a common and desirable feature in pharmaceutical and materials science research. By understanding its fundamental properties, handling requirements, and the mechanistic nuances of its application in Suzuki-Miyaura coupling, researchers can effectively leverage this compound to construct complex molecular targets with high efficiency.
References
- 1. [4-(4-Fluorophenoxy)phenyl]boronic acid 95% | CAS: 361437-00-5 | AChemBlock [achemblock.com]
- 2. 361437-00-5|(4-(4-Fluorophenoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid | C13H12BFO3 | CID 16218069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. rsc.org [rsc.org]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
